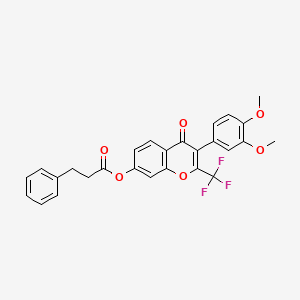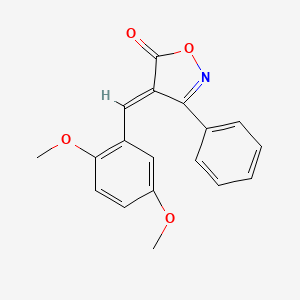![molecular formula C24H17BrO5 B3751972 [3-(2-Bromophenoxy)-4-oxochromen-7-yl] 3-phenylpropanoate](/img/structure/B3751972.png)
[3-(2-Bromophenoxy)-4-oxochromen-7-yl] 3-phenylpropanoate
Vue d'ensemble
Description
[3-(2-Bromophenoxy)-4-oxochromen-7-yl] 3-phenylpropanoate: is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a bromophenoxy group attached to a chromen-4-one core, with a phenylpropanoate ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Bromophenoxy)-4-oxochromen-7-yl] 3-phenylpropanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chromen-4-one Core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.
Introduction of the Bromophenoxy Group: The chromen-4-one intermediate is then reacted with 2-bromophenol under basic conditions to form the 3-(2-bromophenoxy) derivative.
Esterification: The final step involves the esterification of the 7-hydroxy group of the chromen-4-one with 3-phenylpropanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropanoate moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the chromen-4-one core, potentially converting the ketone group to an alcohol.
Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology and Medicine:
Pharmacological Studies: The compound is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Drug Development: It serves as a lead compound for the development of new therapeutic agents.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Agriculture: It may be used in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of [3-(2-Bromophenoxy)-4-oxochromen-7-yl] 3-phenylpropanoate involves its interaction with specific molecular targets. The chromen-4-one core can interact with various enzymes and receptors, modulating their activity. The bromophenoxy group may enhance the compound’s binding affinity to certain targets, while the phenylpropanoate moiety can influence its pharmacokinetic properties.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
- [3-(4-Bromophenoxy)-4-oxochromen-7-yl] 3-phenylpropanoate
- [3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 3-phenylpropanoate
- [3-(2-Bromophenoxy)-4-oxochromen-7-yl] 3-(4-methylphenyl)propanoate
Uniqueness:
- Structural Features: The presence of the 2-bromophenoxy group distinguishes it from other similar compounds, potentially leading to unique biological activities.
- Reactivity: The bromine atom in the bromophenoxy group can participate in specific chemical reactions that other halogenated derivatives may not undergo.
This detailed article provides a comprehensive overview of [3-(2-Bromophenoxy)-4-oxochromen-7-yl] 3-phenylpropanoate, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
[3-(2-bromophenoxy)-4-oxochromen-7-yl] 3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrO5/c25-19-8-4-5-9-20(19)30-22-15-28-21-14-17(11-12-18(21)24(22)27)29-23(26)13-10-16-6-2-1-3-7-16/h1-9,11-12,14-15H,10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPJAFXKKSIIRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chlorophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B3751891.png)
![2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3751910.png)
![2-[(5E)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B3751915.png)



![7-[(4-bromobenzyl)oxy]-3-(2-methoxyphenyl)-4H-chromen-4-one](/img/structure/B3751937.png)

![3-(3,4-dimethoxyphenyl)-7-[(4-methylbenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3751947.png)




![ethyl 2-{[(2,5-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3751992.png)
